(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid Its unique stereochemistry and functional groups make it an interesting subject for research in organic chemistry and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid typically involves the stereoselective manipulation of precursor molecules. One common method starts with the chiral pool approach, using naturally occurring amino acids as starting materials. The synthesis involves several steps, including protection and deprotection of functional groups, stereoselective reductions, and cyclization reactions.
For example, a typical synthetic route might involve the following steps:
Protection of the amino group: Using a protecting group like Boc (tert-butoxycarbonyl) to protect the amino group.
Formation of the pyrrolidine ring: Cyclization of the protected amino acid derivative to form the pyrrolidine ring.
Introduction of the methoxy group: This can be achieved through nucleophilic substitution reactions.
Deprotection: Removal of the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and reagents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,3R)-3-methoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
NIKRPQUOBKTPNA-UHNVWZDZSA-N |
Isomeric SMILES |
CO[C@@H]1CCN[C@@H]1C(=O)O |
Canonical SMILES |
COC1CCNC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.